

# Inavolisib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Inavolisib** (formerly GDC-0077) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3K $\alpha$ ) isoform.[1][2][3][4] It is distinguished by its dual mechanism of action: not only does it competitively inhibit the ATP-binding site of PI3K $\alpha$ , but it also uniquely promotes the degradation of the mutated p110 $\alpha$  catalytic subunit, the protein encoded by the PIK3CA gene.[5][6][7][8] This leads to a sustained and profound suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers.[8][9][10] Approved by the FDA in October 2024 under the brand name Itovebi, **inavolisib** is indicated for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer, in combination with palbociclib and fulvestrant.[6][7][11] Its high selectivity for mutant PI3K $\alpha$  over wild-type and other PI3K isoforms is designed to widen the therapeutic window and minimize toxicities often associated with pan-PI3K inhibitors.[12][13]

## **Chemical Identity and Physicochemical Properties**

**Inavolisib** is a synthetic organic compound belonging to the benzoxazepin-oxazolidinone class.[13] Its chemical structure and key identifiers are detailed below.





(Image Source: PubChem CID 124173720)

**Table 1: Chemical Identifiers for Inavolisib** 

| Identifier        | Value                                                                                                                                                   | Reference(s) |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | (2S)-2-[[2-[(4S)-4-<br>(difluoromethyl)-2-oxo-1,3-<br>oxazolidin-3-yl]-5,6-<br>dihydroimidazo[1,2-d][11]<br>[15]benzoxazepin-9-<br>yl]amino]propanamide | [5][11]      |  |
| CAS Number        | 2060571-02-8                                                                                                                                            | [1][5]       |  |
| Molecular Formula | C18H19F2N5O4                                                                                                                                            | [11][15][16] |  |
| SMILES            | CINVALID-LINK<br>NC1=CC2=C(C=C1)C3=NC(=<br>CN3CCO2)N4INVALID-LINK-<br>-C(F)F                                                                            | [1][5]       |  |
| InChIKey          | SGEUNORSOZVTOL-<br>CABZTGNLSA-N                                                                                                                         | [5][17]      |  |



**Table 2: Physicochemical and Pharmacokinetic** 

**Properties** 

| Properties Property         | Value                                                                                            | Reference(s) |  |
|-----------------------------|--------------------------------------------------------------------------------------------------|--------------|--|
| Molecular Weight            | 407.37 g/mol                                                                                     | [1][15]      |  |
| Appearance                  | White to off-white, greyish pink, greyish orange, or [15] greyish yellow powder                  |              |  |
| Solubility                  | oH-dependent aqueous solubility (greatest at low pH). Soluble in DMSO (81-240 [2][4][15] mg/mL). |              |  |
| Oral Bioavailability        | 76%                                                                                              | [6][12]      |  |
| Tmax (Time to Peak)         | ~3 hours                                                                                         | [12]         |  |
| Plasma Protein Binding      | 37%                                                                                              | [5][6]       |  |
| Volume of Distribution (Vd) | 155 L                                                                                            | [6][12]      |  |
| Elimination Half-Life       | 15 hours                                                                                         | [6][12]      |  |
| Clearance                   | 8.8 L/h                                                                                          | [6][12]      |  |
| Metabolism                  | Primarily via hydrolysis;<br>minimal metabolism by CYP3A<br>enzymes.                             | [6]          |  |
| Excretion                   | 49% in urine (40% unchanged), 48% in feces (11% unchanged)                                       | [6][12]      |  |

# **Mechanism of Action and Signaling Pathway**

**Inavolisib**'s primary target is the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ , a crucial enzyme in the PI3K/AKT/mTOR signaling cascade.[8][9] In cancers with activating PIK3CA mutations, this pathway becomes constitutively active, driving uncontrolled cell proliferation and survival.[18]







**Inavolisib** exerts its function through a novel, dual mechanism:

- ATP-Competitive Inhibition: It binds to the ATP pocket of PI3Kα, preventing the
  phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol3,4,5-trisphosphate (PIP3).[1][2][4] This action blocks the recruitment and activation of
  downstream effectors like AKT.[8]
- Mutant-Selective Degradation: Uniquely, **inavolisib** selectively binds to the mutant p110α protein complex, triggering its proteasome-mediated degradation.[5][6][7] This removes the oncogenic driver protein, leading to a more durable inhibition of the pathway and preventing the feedback reactivation often seen with other PI3K inhibitors.[5][6]

This dual action results in the inhibition of cell proliferation and the induction of apoptosis in PIK3CA-mutated cancer cells.[12]





Click to download full resolution via product page



Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory mechanism of inavolisib.

### **Pharmacodynamics and In-Vitro Efficacy**

**Inavolisib** is highly potent against PI3K $\alpha$ , with nanomolar to sub-nanomolar activity. Its selectivity is a key feature, showing over 300-fold greater inhibition of the alpha isoform compared to the beta, delta, and gamma isoforms, which is anticipated to reduce off-target toxicities like gastrointestinal issues.[4][12][13]

**Table 3: In-Vitro Activity of Inavolisib** 

| Target / Cell Line         | Assay Type                  | Value                                  | Reference(s)     |
|----------------------------|-----------------------------|----------------------------------------|------------------|
| ΡΙ3Κα                      | Kinase Inhibition<br>Assay  | IC50: 0.038 nM                         | [1][2][3][4][19] |
| РІЗКβ                      | Kinase Inhibition<br>Assay  | $>$ 300-fold less potent than $\alpha$ | [4][14]          |
| ΡΙ3Κδ                      | Kinase Inhibition<br>Assay  | >300-fold less potent<br>than α        | [4][14]          |
| РІЗКу                      | Kinase Inhibition<br>Assay  | $>$ 300-fold less potent than $\alpha$ | [4][14]          |
| HCC1954 (Breast<br>Cancer) | Cell Proliferation<br>Assay | EC₅o: 60 nM                            | [1][2]           |
| MCF7 (Breast<br>Cancer)    | Cell Proliferation<br>Assay | EC₅o: 30 nM                            | [1][2]           |

## **Experimental Protocols**

The characterization of **inavolisib** involves standard biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

#### **Kinase Inhibition Assay (Biochemical Potency)**

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.



Objective: To determine the IC<sub>50</sub> value of **inavolisib** against PI3Kα.

Methodology (Representative):

- Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™).
- Procedure:
  - A serial dilution of **inavolisib** is prepared in DMSO and added to microplate wells.
  - Recombinant PI3Kα enzyme is added to the wells and incubated with the compound.
  - The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.
  - The reaction is allowed to proceed for a defined period at room temperature.
  - The reaction is stopped, and the amount of ADP produced (correlating with kinase activity)
     is quantified using a luminescence-based detection reagent.
- Data Analysis: Luminescence signals are plotted against the logarithm of inavolisib concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅o value.





Click to download full resolution via product page

Caption: Workflow for a typical biochemical kinase inhibition assay.

## **Cell Proliferation Assay (Cellular Potency)**

#### Foundational & Exploratory





This assay measures the effect of a compound on the proliferation or viability of cancer cell lines.

Objective: To determine the EC<sub>50</sub> value of **inavolisib** in PIK3CA-mutant cancer cells (e.g., MCF7, HCC1954).

Methodology (Representative):

- Reagents: Cancer cell lines, cell culture medium, and a viability detection reagent (e.g., CellTiter-Glo®).
- Procedure:
  - Cells are seeded into 96-well plates and allowed to adhere overnight.
  - The culture medium is replaced with fresh medium containing serial dilutions of inavolisib.
  - Cells are incubated with the compound for a specified period (e.g., 4 days).[1]
  - A viability reagent (which measures intracellular ATP levels) is added to each well.
  - Luminescence is measured using a plate reader.
- Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is normalized to untreated controls and plotted against the logarithm of **inavolisib** concentration to determine the EC<sub>50</sub> value.





Click to download full resolution via product page

Caption: Workflow for a cell-based proliferation/viability assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inavolisib | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Inavolisib | C18H19F2N5O4 | CID 124173720 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. inavolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]
- 9. What is Inavolisib used for? [synapse.patsnap.com]
- 10. HER2-Negative Breast Cancer: Inavolisib Plus Palbociclib and Fulvestrant Shows Promising Results for PIK3CA-Mutated Cases [medoncmd.com]
- 11. Inavolisib Wikipedia [en.wikipedia.org]
- 12. Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. tenovapharma.com [tenovapharma.com]
- 17. Inavolisib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. roche.com [roche.com]
- 19. Inavolisib, 2060571-02-8 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Inavolisib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607613#inavolisib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com